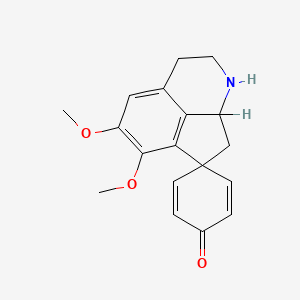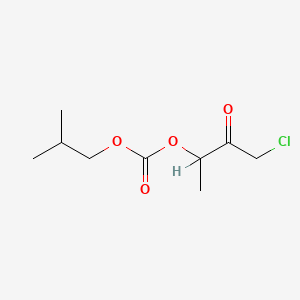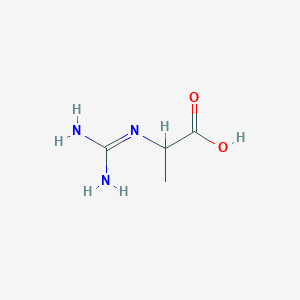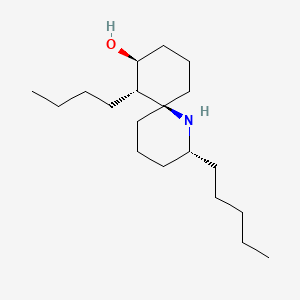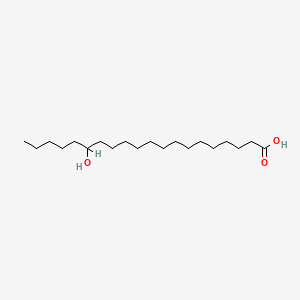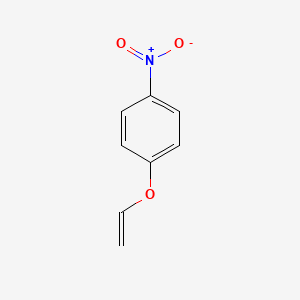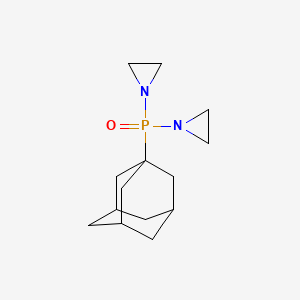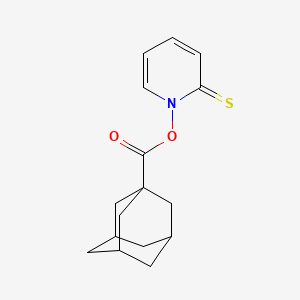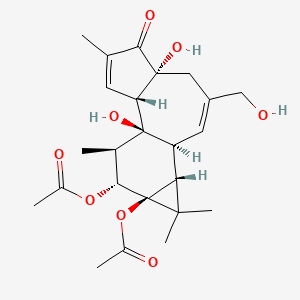
12,13-Diacetato de forbol
Descripción general
Descripción
Synthesis Analysis
The synthesis of Phorbol 12,13-diacetate involves complex organic reactions that highlight the compound's intricate nature. An example of the synthetic process includes the transformation of 12-desoxy-12-oxo-phorbol-13.20-diacetate through reactions involving methanol and sodium methylate, leading to acyloin rearrangement and the formation of specific hydroxyphorbol derivatives (Bartsch & Hecker, 1969).
Molecular Structure Analysis
The molecular structure of Phorbol 12,13-diacetate, characterized by its diterpene skeleton, exhibits significant complexity. This compound features multiple hydroxyl groups and acetate esters, which contribute to its reactivity and interactions with biological molecules. The structure is pivotal in understanding its chemical behavior and potential biological activities.
Chemical Reactions and Properties
Phorbol 12,13-diacetate undergoes various chemical reactions, including acyloin rearrangement, as mentioned. Its reactivity is also evident in its susceptibility to autoxidation under normal storage conditions, leading to the formation of several oxidation products (Schmidt & Hecker, 1975). These reactions underscore the importance of proper storage and handling conditions for research applications.
Physical Properties Analysis
While specific details on the physical properties of Phorbol 12,13-diacetate are limited in the available literature, the compound's solubility, melting point, and other physicochemical characteristics can be inferred from those of related phorbol esters. These properties are crucial for its application in experimental settings, particularly in biochemical assays involving PKC activation.
Chemical Properties Analysis
The chemical properties of Phorbol 12,13-diacetate, such as its reactivity towards nucleophiles and electrophiles, are shaped by its functional groups. The acetate esters play a crucial role in its chemical behavior, including interactions with biological targets such as protein kinase C. Understanding these properties is essential for both synthetic chemistry applications and biological studies.
Aplicaciones Científicas De Investigación
Investigación del cáncer: Promoción de tumores y respuesta inflamatoria
El 12,13-Diacetato de forbol (PDA) es reconocido por su papel como un potente promotor tumoral. Los estudios han demostrado que el PDA puede inducir aberraciones cromosómicas y disfunción mitótica en células de la punta de la raíz de Allium cepa. También se ha observado que causa deformidades embrionarias y larvarias en embriones de pez cebra, destacando sus efectos tóxicos en varios sistemas modelo {svg_1}. Además, la aplicación del PDA en modelos de inflamación cutánea ha ayudado a comprender enfermedades como la psoriasis, donde estimula la hiperplasia epidérmica y los abscesos neutrófilos intraepidérmicos {svg_2}.
Investigación del VIH: Reversión de la latencia
En el campo de la virología, particularmente en la investigación del VIH, el PDA se ha utilizado para reactivar la replicación de la latencia del VIH-1. Esto forma parte de la estrategia de “choque y muerte” destinada a curar el VIH/SIDA. El PDA, como activador de la PKC, ha mostrado potencial para inducir la muerte celular en células Jurkat infectadas por el VIH-1, lo que podría ser un paso significativo hacia la erradicación de los reservorios virales latentes {svg_3}.
Neurociencia: Señalización neuronal y plasticidad
El papel del PDA en la neurociencia está ligado a su capacidad para activar la proteína quinasa C (PKC), que es crucial para la señalización neuronal y la plasticidad. El PDA se ha utilizado para estudiar la fosforilación de proteínas retinianas, proporcionando información sobre el procesamiento visual y posibles objetivos terapéuticos para las enfermedades retinianas {svg_4}.
Medicina respiratoria: Contractilidad de las vías respiratorias
En medicina respiratoria, el PDA facilita el estudio de la contractilidad de las vías respiratorias. Se ha utilizado para inducir la relajación transitoria después de la contracción sostenida en el bronquio humano aislado, ofreciendo una mejor comprensión de las afecciones respiratorias como el asma y la regulación del tono del músculo liso de las vías respiratorias {svg_5}.
Inmunología: Modulación de la respuesta inflamatoria
La capacidad del PDA para inducir una oleada inflamatoria en las células de queratinocitos humanos (HaCaT) se ha aprovechado para estudiar la respuesta inflamatoria a nivel celular. Esto tiene implicaciones para comprender y potencialmente tratar las afecciones inflamatorias de la piel {svg_6}.
Farmacología: Respuesta antioxidante
El papel del PDA en la promoción de una respuesta antioxidante se ha explorado en farmacología. Se ha demostrado que neutraliza la generación elevada de especies reactivas de oxígeno (ROS), tanto in vitro como in vivo, lo cual es crucial para combatir las enfermedades relacionadas con el estrés oxidativo {svg_7}.
Mecanismo De Acción
Target of Action
Phorbol 12,13-diacetate primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . It plays key roles in several signal transduction cascades .
Mode of Action
Phorbol 12,13-diacetate interacts with its target, PKC, in a similar way to diacylglycerol, a natural ligand of PKC . This interaction leads to the activation of PKC . The activated PKC then phosphorylates specific serine or threonine residues on target proteins, leading to changes in their activity .
Biochemical Pathways
The activation of PKC by Phorbol 12,13-diacetate affects various biochemical pathways. For instance, it has been shown to inhibit Nephronectin gene expression via the PKC alpha and c-Jun/c-Fos pathway . Nephronectin is an extracellular matrix protein known to promote the differentiation of osteoblasts . Furthermore, PKC is a key component in biological pathways controlling cell growth and differentiation .
Pharmacokinetics
It’s known that phorbol 12,13-diacetate can induce changes in cells at low concentrations, and these effects are time- and dose-dependent .
Result of Action
The activation of PKC by Phorbol 12,13-diacetate leads to various cellular effects. For example, it has been shown to suppress the expression of the Nephronectin gene in osteoblasts . Additionally, it induces arrest in translocation in rod photoreceptors and facilitates PKC in regulating airway contractility .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-XQOWHXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947808 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24928-15-2 | |
| Record name | Phorbol 12,13-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12,13-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12,13-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phorbol 12,13-diacetate binds to and activates Protein Kinase C (PKC), mimicking the action of diacylglycerol (DAG). [] This activation triggers various downstream cellular responses, including changes in ion transport, [] phospholipid hydrolysis, [] arachidonic acid mobilization, [] and modulation of neurotransmitter release. [, ]
A: While the provided abstracts do not specify spectroscopic data, Phorbol 12,13-diacetate is a polycyclic diterpene with the molecular formula C26H36O8 and a molecular weight of 476.57 g/mol. [] It is structurally similar to the more potent tumor promoter Phorbol 12-myristate 13-acetate (PMA). [, ]
ANone: The provided research papers primarily focus on the biological activity of Phorbol 12,13-diacetate and do not provide detailed information on its material compatibility or stability under various conditions.
A: Phorbol 12,13-diacetate itself is not known to possess catalytic properties. It acts as an activator of PKC, which is involved in various cellular signaling pathways, but it does not directly catalyze any known reactions. []
A: Yes, molecular modeling studies have been conducted to understand the binding interactions of Phorbol 12,13-diacetate and related compounds with PKC. These studies have explored the structural features contributing to their binding affinity and selectivity. []
A: Modifications to the Phorbol 12,13-diacetate structure significantly impact its activity and potency. [] For instance, acetylation of the 20-OH group drastically reduces its ability to inhibit HIV-1-induced cytopathic effects. [] The length of the fatty acid chain at C-13 also influences its activity. []
ANone: The research papers provided do not delve into the specific stability profiles or formulation strategies for Phorbol 12,13-diacetate.
ANone: The provided research papers do not discuss SHE regulations specifically for Phorbol 12,13-diacetate.
A: While the provided abstracts do not detail specific ADME properties of Phorbol 12,13-diacetate, research indicates that its lipophilicity influences the duration of its effects in vitro. [] More liposoluble derivatives, like Phorbol 12,13-dibutyrate, require longer washout periods compared to Phorbol 12,13-diacetate. []
ANone: Phorbol 12,13-diacetate demonstrates various effects in vitro, including:
- Suppression of AMPA receptor responses in chick Purkinje neurons: This effect is mediated by nitric oxide and involves both PKG and PKC activation. []
- Modulation of synaptic transmission in rat hippocampus: Phorbol 12,13-diacetate can both prime synapses for long-term depression and suppress long-term potentiation. []
- Stimulation of ion transport in mosquito midgut: It specifically affects the anterior stomach region, causing a negative deflection of the transepithelial potential. []
- Modulation of aromatase activity in breast cancer cell lines: Its effects differ between MCF7 and T47D cell lines, highlighting cell-type-specific responses. [, ]
- Stimulation of phospholipid hydrolysis and arachidonic acid mobilization in human uterine decidua cells: This effect is linked to the activation of phospholipase A and C. []
- Inhibition of capillary endothelial cell growth: This action suggests a potential role in regulating angiogenesis. [, ]
- Modulation of contractility in rat vas deferens: Phorbol 12,13-diacetate enhances agonist-induced contractions and promotes intracellular calcium release. []
- Potentiation of hypoosmotic cellular volume regulation in clams: This effect involves the release of amino acids and suggests a role for PKC in osmoregulation. []
ANone: The provided abstracts do not offer insights into specific resistance or cross-resistance mechanisms related to Phorbol 12,13-diacetate.
A: Research on Phorbol 12,13-diacetate and other phorbol esters has significantly contributed to understanding the role of PKC in various cellular processes. [] Early studies focused on their tumor-promoting activity, leading to the identification of PKC as a key target. [, ] Subsequent research explored the diverse biological effects of these compounds, highlighting the complex signaling pathways regulated by PKC. [1-28]
ANone: Research on Phorbol 12,13-diacetate has fostered collaborations across various scientific disciplines, including:
- Neuroscience: Investigating its impact on synaptic plasticity, neurotransmitter release, and neuronal excitability. [, , , ]
- Immunology: Exploring its effects on immune cell function and differentiation. [, ]
- Oncology: Elucidating its role in tumor promotion and cell proliferation. [, , , ]
- Cell Biology: Understanding its influence on ion transport, cell growth, and signaling pathways. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



